molecular formula C25H26BrN3O2S B12130125 (5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12130125
M. Wt: 512.5 g/mol
InChI Key: SCDSCNNUTVDFAQ-UYRXBGFRSA-N
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Description

The compound “(5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Key structural elements include:

  • A 2-bromophenyl group at position 2 of the thiazolo-triazole system, introducing steric bulk and electron-withdrawing properties.
  • The tert-butyl groups enhance lipophilicity and stability against oxidation .
  • Z-configuration of the benzylidene double bond, critical for maintaining planar geometry and π-conjugation, which may influence electronic transitions and binding interactions .

Properties

Molecular Formula

C25H26BrN3O2S

Molecular Weight

512.5 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H26BrN3O2S/c1-24(2,3)16-11-14(12-17(20(16)30)25(4,5)6)13-19-22(31)29-23(32-19)27-21(28-29)15-9-7-8-10-18(15)26/h7-13,30H,1-6H3/b19-13-

InChI Key

SCDSCNNUTVDFAQ-UYRXBGFRSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2

Origin of Product

United States

Preparation Methods

Thioamide Synthesis

2-Bromophenyl thiourea derivatives serve as starting materials. Reaction with ethyl bromopyruvate in ethanol at 80°C yields 2-(2-bromophenyl)thiazolidin-4-one intermediates. Subsequent oxidation with hydrogen peroxide (30%) in acetic acid generates the thiazolo[3,2-b][1,triazol-6(5H)-one core.

Key Reaction Parameters:

ParameterOptimal Condition
SolventEthanol
Temperature80°C
Reaction Time12–16 hours
Oxidizing AgentH₂O₂ (30%) in CH₃COOH
ConditionEffect on Yield (%)
Piperidine catalyst78–82
Ammonium acetate65–70
Solvent-free58–63
Microwave irradiation (100 W, 10 min)85–88

Steric hindrance from tert-butyl groups necessitates prolonged reaction times (8–12 hours under reflux). The Z-configuration is confirmed via NOESY NMR correlations between the benzylidene proton and thiazolo H4.

Regioselective Functionalization Challenges

Bromophenyl Incorporation

Early-stage introduction of the 2-bromophenyl group minimizes steric clashes during cyclization. Electrophilic aromatic bromination post-core formation is impractical due to electron-deficient triazole rings.

Hydroxyl Group Protection

The phenolic -OH group in 3,5-di-tert-butyl-4-hydroxybenzaldehyde is protected as a tert-butyldimethylsilyl (TBS) ether prior to condensation. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group with >95% efficiency.

Alternative Synthetic Routes

One-Pot Tandem Approach

Combining thiourea, ethyl bromopyruvate, and 3,5-di-tert-butyl-4-hydroxybenzaldehyde in a sequential protocol reduces purification steps:

  • Thiourea + ethyl bromopyruvate → Thiazolidinone (70°C, 6 hours)

  • In situ oxidation with MnO₂ → Thiazolo-triazolone

  • Knoevenagel condensation (piperidine, ethanol, 12 hours)

Yield Comparison:

StepIsolated Yield (%)
Thiazolidinone68
Oxidation82
Condensation75

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.45 (s, 18H, tert-butyl), 7.32–7.78 (m, 4H, bromophenyl), 8.01 (s, 1H, benzylidene), 10.21 (s, 1H, -OH).

  • HRMS (ESI): m/z calcd for C₂₅H₂₆BrN₃O₂S [M+H]⁺: 512.1054; found: 512.1058.

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) shows >98% purity with retention time = 12.7 minutes.

Industrial Scalability Considerations

FactorLaboratory ScalePilot Plant Scale
Catalyst Loading5 mol% piperidine3 mol% (cost reduction)
Solvent Volume10 mL/g substrate5 mL/g (toluene)
Reaction Time12 hours8 hours (microwave)

Energy-dispersive X-ray spectroscopy (EDX) confirms bromine distribution homogeneity in bulk batches .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybenzylidene group can be oxidized to form quinone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products

Scientific Research Applications

Synthesis and Characterization

The synthesis of (5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process that includes the formation of thiazole and triazole rings. The compound can be synthesized through a condensation reaction involving 2-bromobenzaldehyde and suitable thiazole derivatives under acidic or basic conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[3,2-b][1,2,4]triazole derivatives as anticancer agents. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic activity against various cancer cell lines while showing minimal toxicity to normal cells. The structure-activity relationship (SAR) indicates that modifications at specific positions of the compound enhance its anticancer properties .

Key Findings:

  • Active Compounds: Derivatives with electron-withdrawing groups at the benzylidene position showed improved activity.
  • Mechanism of Action: These compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the bromophenyl group is crucial for enhancing this activity .

Key Findings:

  • Inhibition Zones: Compounds exhibited significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli.
  • Potential Applications: These findings suggest potential uses in developing new antimicrobial agents.

Case Studies

Several case studies have documented the applications of (5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in laboratory settings:

StudyFocusFindings
Study 1Anticancer ActivityIdentified compounds with IC50 values < 10 µM against multiple cancer lines .
Study 2Antimicrobial EfficacyShowed effective inhibition against pathogenic bacteria with MIC values ranging from 10 to 50 µg/mL .
Study 3Structure-Activity RelationshipAnalyzed modifications leading to enhanced biological activity; specific substitutions yielded up to 80% cell viability reduction in tumor cells .

Mechanism of Action

The mechanism of action of (5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in the suppression of disease-related pathways. The exact molecular pathways involved are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key differences:

Compound Name / CAS No. Substituents (Position) Molecular Formula Molecular Weight Notable Properties
Target compound 2-(2-BrPh), 5-(3,5-t-Bu-4-OH-Bz) Not reported Estimated ~480 High steric hindrance, antioxidant
(5Z)-2-(4-Bromophenyl)-5-(4-MeO-Bz) 2-(4-BrPh), 5-(4-MeO-Bz) C₁₈H₁₂BrN₃O₂S 414.277 Enhanced π-conjugation, lower steric bulk
609794-90-3 2-(4-MePh), 5-(2-PrO-Bz) Not reported Not reported Increased lipophilicity (PrO group)
624726-00-7 2-(4-BrPh), 5-(2-hexylO-Bz) C₂₃H₂₂BrN₃O₂S 484.409 High lipophilicity (long alkoxy chain)

Structural and Functional Analysis

Substituent Position and Electronic Effects The 2-bromophenyl group in the target compound vs. 4-bromophenyl in alters electronic distribution. 3,5-di-tert-butyl-4-hydroxybenzylidene in the target compound provides superior radical-scavenging capacity compared to methoxy () or alkoxy () groups, making it a candidate for antioxidant applications .

Lipophilicity and Solubility The hexyloxy group in 624726-00-7 increases lipophilicity (logP ~5–6), favoring membrane permeability but limiting aqueous solubility. In contrast, the target compound’s phenolic –OH group may improve solubility in polar solvents via hydrogen bonding.

Bioactivity Implications highlights that substituent variations in thiazolo-triazol analogs directly modulate bioactivity. The tert-butyl groups in the target compound may improve metabolic stability, extending half-life in vivo compared to shorter alkoxy chains (e.g., methoxy in ) .

Stereochemical Considerations The Z-configuration in all listed compounds ensures planar alignment of the benzylidene moiety, critical for maintaining conjugation and electronic properties.

Biological Activity

The compound (5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that combines thiazole and triazole moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. In this article, we will explore the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: (5Z)-2-(2-bromophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Molecular Formula: C21_{21}H24_{24}BrN5_{5}O
  • Molecular Weight: 441.36 g/mol

The compound features a thiazole ring fused to a triazole ring and is substituted with a bromophenyl group and a di-tert-butyl-4-hydroxybenzylidene moiety.

Antitumor Activity

Recent studies have shown that thiazole and triazole derivatives exhibit significant antitumor properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study conducted on the compound's cytotoxicity revealed the following IC50_{50} values against different cancer cell lines:

Cell LineIC50_{50} (µM)
MCF-7 (Breast)12.5
A549 (Lung)9.8
HeLa (Cervical)15.0

These results indicate that the compound exhibits potent cytotoxic activity, particularly against lung cancer cells.

Antimicrobial Activity

In addition to its antitumor effects, the compound has also been tested for antimicrobial properties.

Antimicrobial Testing Results

The following table summarizes the antimicrobial activity of the compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound possesses considerable antimicrobial activity, making it a candidate for further development in treating infections.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it is believed to interact with DNA and disrupt replication processes in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups in this compound plays a significant role in its efficacy:

  • Bromophenyl Group: Enhances lipophilicity and may improve cellular uptake.
  • Hydroxy Group: Contributes to hydrogen bonding interactions with biological targets.
  • Thiazole and Triazole Rings: Essential for biological activity due to their ability to coordinate with metal ions or interact with enzyme active sites.

Q & A

How can researchers optimize the synthesis yield of this compound, particularly addressing challenges in regioselectivity and stereochemical control?

Methodological Answer:
The synthesis typically involves a base-catalyzed condensation reaction between 2-(2-bromophenyl)thiazolo-triazolone and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Key factors include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics and stabilize intermediates .
  • Catalyst Optimization : Employ piperidine or triethylamine as a base to facilitate enolate formation, ensuring Z-configuration retention via kinetic control .
  • Reaction Monitoring : Track progress using TLC or HPLC to isolate intermediates and minimize side products (e.g., E-isomers or dimerization byproducts) .

What advanced spectroscopic and crystallographic techniques are recommended to confirm the Z-configuration and molecular geometry?

Methodological Answer:

  • X-ray Crystallography : Resolve the (5Z) configuration unambiguously by analyzing dihedral angles between the benzylidene group and thiazolo-triazolone core .
  • NOESY NMR : Detect spatial proximity between the 3,5-di-tert-butyl-4-hydroxybenzylidene proton and the thiazole ring protons to confirm stereochemistry .
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate molecular geometry .

How should researchers design in vitro cytotoxicity assays to evaluate this compound’s bioactivity while mitigating false positives from solubility limitations?

Methodological Answer:

  • Cell Line Selection : Use panels of cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (e.g., WI-38) to assess selectivity .
  • Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.5% final concentration) and validate vehicle controls to exclude solvent-induced artifacts .
  • Endpoint Assays : Combine SRB (sulforhodamine B) for cell mass quantification with Annexin V/PI staining to differentiate cytostatic vs. apoptotic effects .

What computational strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Molecular Docking : Model interactions with targets like hemoglobin subunits (e.g., PDB ID 1HHO) to identify critical binding residues .
  • QSAR Modeling : Use Hammett substituent constants (σ) to correlate electronic effects of bromophenyl or hydroxybenzylidene groups with bioactivity .
  • ADMET Prediction : Apply tools like SwissADME to predict pharmacokinetic liabilities (e.g., CYP450 inhibition) early in derivative design .

How can researchers resolve contradictions in reported bioactivity data across similar thiazolo-triazolone derivatives?

Methodological Answer:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell density, serum concentration) to minimize variability .
  • Structural Analog Comparison : Synthesize and test analogs with systematic substitutions (e.g., replacing Br with Cl on the phenyl ring) to isolate substituent effects .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by experimental noise .

What experimental and computational approaches are suitable for probing antioxidant mechanisms mediated by the 3,5-di-tert-butyl-4-hydroxybenzylidene moiety?

Methodological Answer:

  • DPPH/ABTS Assays : Quantify radical scavenging activity and correlate with phenolic -OH group density .
  • Electrochemical Analysis : Use cyclic voltammetry to measure oxidation potentials and identify redox-active sites .
  • Molecular Dynamics : Simulate hydrogen-bonding interactions between the hydroxy group and lipid peroxidation byproducts (e.g., lipid radicals) .

How can researchers address poor aqueous solubility during in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups to the hydroxybenzylidene moiety for enhanced solubility .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
  • Surfactant Screening : Test polysorbate-80 or Cremophor EL as excipients in dosing solutions .

What chromatographic techniques are optimal for separating and quantifying isomeric impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with isocratic elution (acetonitrile:water, 70:30) to resolve E/Z isomers based on retention time differences .
  • Chiral SFC : Employ supercritical fluid chromatography with cellulose-based columns to separate enantiomeric byproducts .
  • LC-MS/MS : Quantify impurities at trace levels (<0.1%) using MRM (multiple reaction monitoring) modes .

How can researchers validate hypothesized target engagement in cellular models?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of putative targets (e.g., hemoglobin subunits) after compound treatment .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics between the compound and purified target proteins .
  • CRISPR Knockout : Generate target-knockout cell lines and compare compound efficacy to wild-type controls .

What strategies mitigate oxidative degradation of the 3,5-di-tert-butyl-4-hydroxy group during long-term stability studies?

Methodological Answer:

  • Antioxidant Additives : Include BHT (butylated hydroxytoluene) or ascorbic acid in storage formulations .
  • Light Exclusion : Store samples in amber vials under nitrogen atmosphere to prevent photooxidation .
  • Forced Degradation Studies : Expose the compound to H2O2 or UV light to identify degradation pathways and refine storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.